molecular formula C9H18N4 B13635063 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13635063
M. Wt: 182.27 g/mol
InChI Key: PDDIQHLRURVVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the triazole ring, along with a propan-1-amine side chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with propan-1-amine under suitable reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them useful in the study of enzyme mechanisms and drug development.

    Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to explore the compound’s efficacy and safety in various medical applications.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

The molecular targets of the compound include enzymes involved in key biological processes, such as cell division and metabolism. By inhibiting these enzymes, the compound can disrupt essential cellular functions, leading to its therapeutic effects.

Comparison with Similar Compounds

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms. They are also known for their diverse biological activities and are used in various research applications.

    Imidazoles: Imidazoles are five-membered heterocyclic compounds with two nitrogen atoms. They share some similarities with triazoles in terms of their chemical properties and biological activities.

    Thiazoles: Thiazoles contain a sulfur atom in addition to nitrogen atoms in their ring structure. They are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C9H18N4/c1-6(2)8-11-9(7(3)5-10)13(4)12-8/h6-7H,5,10H2,1-4H3

InChI Key

PDDIQHLRURVVDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C(C)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.